6-amino-N-methylpyridazine-3-carboxamide
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Overview
Description
6-amino-N-methylpyridazine-3-carboxamide is a heterocyclic compound with the molecular formula C6H8N4O and a molecular weight of 152.16 g/mol It is characterized by the presence of an amino group at the 6th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-methylpyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by nitration of the pyridazine ring followed by reduction. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, and reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Methylation of the Nitrogen Atom: The methyl group can be introduced by reacting the amino-pyridazine intermediate with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the methylated amino-pyridazine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-methylpyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxyl derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
6-amino-N-methylpyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-amino-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The methyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar ring structure but lacking the amino and carboxamide groups.
Pyridazinone: A derivative with an oxygen atom at the 3rd position instead of the carboxamide group.
6-amino-3-pyridazinecarboxamide: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
6-amino-N-methylpyridazine-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer specific reactivity and binding properties. The methyl group on the nitrogen atom further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-amino-N-methylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSAUAUMHNROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248423-87-1 |
Source
|
Record name | 6-amino-N-methylpyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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